5-Amino-6-chloronicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-3H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREQYSRKNPTADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269786 | |
| Record name | 5-Amino-6-chloro-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-25-2 | |
| Record name | 5-Amino-6-chloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-chloro-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Broader Context: Significance of Nicotinaldehyde Derivatives in Modern Organic Synthesis
Nicotinaldehyde, or pyridine-3-carboxaldehyde, and its derivatives are heterocyclic aldehydes that serve as pivotal intermediates in the synthesis of a wide range of industrially significant organic molecules. Their importance stems from the versatile reactivity of the pyridine (B92270) ring and the aldehyde functional group. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and provides a site for various chemical modifications. The aldehyde group is a versatile handle for a plethora of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
These structural features make nicotinaldehyde derivatives essential building blocks in the pharmaceutical and agrochemical industries. They are key components in the synthesis of numerous active pharmaceutical ingredients (APIs) and crop protection agents. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. Therefore, the development of synthetic routes to novelly substituted nicotinaldehydes is a continuous pursuit in medicinal and process chemistry.
Synthetic Pathways and Methodological Advancements for 5 Amino 6 Chloronicotinaldehyde
Historical Development of Synthetic Routes to 5-Amino-6-chloronicotinaldehyde
Early synthetic approaches to this compound often involved multi-step processes that, while effective in producing the target molecule, were not always optimized for yield or environmental impact. These foundational methods laid the groundwork for future innovations by identifying key challenges, such as the regioselective introduction of substituents onto the pyridine (B92270) ring. For instance, classical methods often relied on the nitration of nicotinic acid derivatives, followed by reduction and chlorination steps. While these routes provided access to the desired compound, they frequently suffered from issues with isomer separation and the use of harsh reagents.
Contemporary and Emerging Synthetic Strategies for this compound
Modern synthetic chemistry has ushered in an era of more sophisticated and efficient methods for constructing complex molecules like this compound. These strategies prioritize selectivity, catalytic efficiency, and the principles of green chemistry.
Regioselective and Chemoselective Functionalization Strategies
The precise control of substituent placement on the pyridine ring is paramount in the synthesis of this compound. Regioselective and chemoselective functionalization strategies are crucial for maximizing the yield of the desired isomer and minimizing the formation of byproducts. mdpi.commdpi.com
Recent advancements have focused on directed C-H functionalization, a powerful technique that allows for the direct introduction of functional groups at specific positions on a molecule, thereby streamlining synthetic sequences. researchgate.netspringernature.comscite.ai Computational methods are also being developed to predict the regioselectivity of C-H functionalization reactions, offering a valuable tool for synthetic chemists. arxiv.org For instance, in the synthesis of related heterocyclic compounds, regioselective nucleophilic aromatic substitution (SNAr) has been extensively studied to control the substitution pattern on the aromatic ring. mdpi.com The choice of catalyst and reaction conditions plays a pivotal role in dictating the outcome of these reactions. mdpi.com
Catalytic Approaches in the Synthesis of this compound
Catalysis is at the heart of modern organic synthesis, offering pathways to new compounds with improved efficiency and selectivity. In the context of this compound synthesis, various catalytic systems have been explored.
Transition metal catalysis, particularly with palladium and copper, has been instrumental in developing new C-N and C-C bond-forming reactions relevant to the synthesis of substituted pyridines. nih.gov These catalysts can facilitate reactions that are otherwise difficult to achieve, often under milder conditions and with higher functional group tolerance. For example, copper-catalyzed reactions have been successfully employed in the synthesis of various nitrogen-containing heterocycles. nih.gov The development of novel ligands and catalyst systems continues to expand the scope and applicability of these methods.
Integration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. acs.orgmun.caskpharmteco.com This paradigm shift emphasizes waste reduction, the use of safer solvents and reagents, and energy efficiency. nih.gov
In the synthesis of this compound and related compounds, green chemistry approaches include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives or, where possible, conducting reactions in solvent-free conditions. skpharmteco.com
Energy Efficiency: Employing methods like microwave-assisted synthesis or mechanochemistry to reduce energy consumption and reaction times. nih.gov
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. acs.org
Reduction of Derivatives: Avoiding the use of protecting groups to reduce the number of synthetic steps and waste generation. acs.orgnih.gov
One-pot synthetic methodologies, where multiple reaction steps are carried out in a single reaction vessel, are also a key feature of green chemical synthesis, as they can significantly reduce solvent usage and purification steps.
Yield Optimization and Scalability Considerations for this compound Production
Optimizing the reaction yield and ensuring the scalability of the synthetic process are critical for the practical production of this compound. This involves a multifaceted approach that considers various reaction parameters.
| Factor | Description |
| Catalyst Selection | The choice of catalyst can significantly impact reaction rate and yield. For large-scale synthesis, the cost and toxicity of the catalyst are also important considerations. nih.gov |
| Solvent Effects | The solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction kinetics. |
| Temperature and Pressure | Optimizing these parameters can improve reaction rates and drive equilibria towards the desired product. |
| Reactant Concentration | Adjusting the concentration of reactants can influence the reaction kinetics and minimize side reactions. |
| Process Design | For large-scale production, moving from batch to continuous flow processes can offer advantages in terms of safety, efficiency, and scalability. |
Polymer-assisted synthesis has also been explored as a strategy to facilitate product purification and catalyst recycling, which can be particularly advantageous for large-scale production. nih.govbeilstein-journals.org
Advanced Purification and Isolation Techniques for this compound
The purification and isolation of the final product are crucial steps to ensure the high purity required for its intended applications. Current time information in Milan, IT. Traditional methods like recrystallization and column chromatography are widely used.
| Technique | Principle | Application |
| Recrystallization | Based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. | Often used for the final purification of solid compounds. |
| Column Chromatography | Separates compounds based on their differential adsorption onto a stationary phase. | A versatile technique for purifying both solid and liquid compounds. |
| Preparative HPLC | A high-resolution chromatographic technique used for purifying larger quantities of material. | Provides high purity but can be more expensive than other methods. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering advantages in terms of speed and reduced solvent consumption. | An emerging green purification technique. |
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required purity of the final product.
Reactivity Profile and Mechanistic Insights of 5 Amino 6 Chloronicotinaldehyde
Electrophilic Aromatic Substitution Reactivity of the Nicotinyl Core
The pyridine (B92270) ring, being an electron-deficient aromatic system, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. masterorganicchemistry.com The presence of an electron-donating amino group and an electron-withdrawing chloro group on the nicotinyl core of 5-Amino-6-chloronicotinaldehyde further complicates its reactivity. Electron-donating groups typically activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. doubtnut.com
Nucleophilic Aromatic Substitution Reactivity at the Chloro-Substituted Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. libretexts.org
In this compound, the chloro-substituent at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent nitrogen atom in the pyridine ring and the aldehyde group at the 3-position. The reaction proceeds through an addition-elimination mechanism where a nucleophile attacks the carbon bearing the chlorine, forming a tetrahedral intermediate. libretexts.orgyoutube.com The aromaticity is then restored by the elimination of the chloride ion. This reactivity is extensively utilized in the synthesis of various substituted pyridines.
For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, to form substituted amino-pyridines. This type of reaction is well-documented for similar chloropyrimidine systems, where the chlorine atom is readily substituted by amines to yield biologically active compounds. nih.govnih.gov The regioselectivity of such substitutions on molecules with multiple reactive sites, like dichloroquinazolines, has been a subject of detailed study, often favoring substitution at the more activated position. nih.gov
Reactivity of the Aldehyde Functionality
The aldehyde group at the 3-position is a highly reactive functional group, participating in a variety of chemical transformations.
Condensation and Imine Formation Reactions (e.g., Schiff Base Formation)
The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.netnih.gov This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of Schiff bases is a versatile method for creating new carbon-nitrogen bonds and is a common strategy in the synthesis of various heterocyclic compounds and biologically active molecules. nih.govyoutube.comnih.govyoutube.com The reaction is often catalyzed by a small amount of acid. researchgate.net
The amino group within the same molecule can potentially react with the aldehyde, leading to intramolecular cyclization or polymerization under certain conditions.
Redox Transformations of the Aldehyde Group (Oxidation and Reduction)
The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the aldehyde group of similar compounds to a carboxylic acid. This transformation is a standard reaction in organic chemistry. nih.gov
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction is a mild and efficient way to introduce a hydroxymethyl group.
Reactions Involving the Primary Amino Group
The primary amino group at the 5-position is nucleophilic and can participate in several characteristic reactions of amines. chemrevise.org
It can be acylated by reacting with acyl chlorides or anhydrides. libretexts.org Additionally, the amino group can react with aldehydes and ketones to form imines, similar to the reactions of the aldehyde group but with an external carbonyl compound. libretexts.orgacs.org The basic nature of the amino group allows it to react with acids to form ammonium (B1175870) salts, which can increase its solubility in aqueous solutions. chemrevise.org Studies on the reaction of amino acids with formaldehyde (B43269) have shown that the amino group can react to form N-hydroxymethyl compounds or participate in cyclization reactions. nih.govresearchgate.net
Chemical Transformations at the Chloro-Substituted Position
As mentioned in section 3.2, the chlorine atom is susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide range of functional groups at this position. For example, cross-coupling reactions, such as those catalyzed by nickel or palladium, can be employed to form new carbon-carbon bonds, leading to the synthesis of aryl- or heteroaryl-substituted pyridines. nih.gov
Detailed Mechanistic Investigations of this compound Reactivity
The reactivity of this compound is characterized by the interplay of its three key functional groups: the aldehyde, the primary amino group, and the chloro substituent, all attached to a pyridine ring. The electronic properties of the pyridine ring itself, being an electron-deficient aromatic system, further influence the molecule's chemical behavior. Mechanistic investigations into the reactions of this compound are primarily centered on its utility as a versatile building block in the synthesis of fused heterocyclic systems, particularly those with applications in medicinal chemistry as kinase inhibitors. The key reactions of this compound are nucleophilic attack at the aldehyde carbon, nucleophilic aromatic substitution at the carbon bearing the chlorine atom, and condensation reactions involving the amino group and the aldehyde.
Detailed studies on analogous systems, such as other substituted chloropyridines and aromatic aldehydes, provide significant insight into the mechanistic pathways that this compound is likely to follow. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). Simultaneously, the amino group, being an electron-donating group, can modulate the reactivity of the ring and participate in intramolecular interactions.
A predominant reaction pathway for this compound is its participation in condensation reactions with active methylene (B1212753) compounds, followed by intramolecular cyclization to form bicyclic heteroaromatic systems. A prime example is the synthesis of pyrido[2,3-d]pyrimidines. This transformation is believed to proceed through an initial Knoevenagel-type condensation. In this step, a base abstracts a proton from an active methylene compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the aldehyde group in this compound. This results in the formation of a stable intermediate.
The subsequent and crucial step is the intramolecular cyclization. The amino group at the 5-position of the pyridine ring is well-positioned to act as an intramolecular nucleophile. It attacks the electrophilic center of the newly introduced group, often a nitrile or ester function, leading to the formation of a new six-membered ring fused to the original pyridine ring. This annulation reaction is a powerful method for constructing the pyrido[2,3-d]pyrimidine (B1209978) scaffold. The final step of the sequence often involves a tautomerization to yield the aromatic fused system.
The presence of the chlorine atom at the 6-position also offers a handle for further functionalization through nucleophilic aromatic substitution. However, in many reported syntheses, this chlorine atom is retained in the final product, suggesting that the condensation and cyclization pathway is kinetically or thermodynamically favored under the employed reaction conditions. The relative reactivity of the aldehyde group versus the C-Cl bond towards nucleophiles is a key determinant of the reaction outcome. Typically, the aldehyde is more susceptible to attack by carbon nucleophiles under basic conditions, while substitution of the chlorine atom would require stronger nucleophiles or harsher reaction conditions.
The table below summarizes the key reactive sites of this compound and the typical transformations they undergo, based on established reactivity principles of analogous heterocyclic compounds.
| Reactive Site | Functional Group | Typical Reaction Type | Mechanistic Role |
| C-7 | Aldehyde | Nucleophilic Addition | Electrophilic center for attack by nucleophiles. |
| N-5 | Amino Group | Nucleophilic Attack / Condensation | Acts as a nucleophile in intramolecular cyclization. |
| C-6 | Chloro Substituent | Nucleophilic Aromatic Substitution | Site for displacement by nucleophiles. |
| Pyridine Ring | Aromatic System | Electrophilic Aromatic Substitution | Generally deactivated due to electron-withdrawing groups. |
It is important to note that detailed kinetic and computational studies specifically on this compound are not extensively available in the public domain. Therefore, the mechanistic descriptions provided are largely inferred from the well-established reactivity of similar heterocyclic aldehydes and chloroamines and the products observed in synthetic transformations involving this compound.
Following a comprehensive review of available scientific literature and patent databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound for the applications detailed in the requested outline. The strategic uses described, such as the synthesis of pyridine-fused polycycles, diazines, complex organic molecules, and pharmaceutical intermediates, are not well-documented for this particular isomer.
The available research in this area predominantly focuses on other isomers, such as 2-Amino-6-chloronicotinaldehyde and related aminopyridine derivatives. These related compounds are indeed valuable precursors in a wide range of synthetic applications due to the reactivity of their amino, chloro, and aldehyde functional groups.
Given the strict requirement to focus solely on This compound and to provide scientifically accurate content based on detailed research findings, it is not possible to generate the requested article without resorting to speculation or incorrectly attributing the synthetic utility of other compounds to the one specified. Adherence to scientific accuracy and the specific constraints of the prompt precludes the creation of content for the outlined sections (4.1 through 4.4) for this particular molecule.
Therefore, no article can be provided at this time. Should further research on This compound become available, this topic could be revisited.
Strategic Utility of 5 Amino 6 Chloronicotinaldehyde As a Synthetic Intermediate and Molecular Building Block
Utility in the Synthesis of Agrochemical Intermediates and Active Ingredients
Following a comprehensive review of publicly available scientific literature and patent databases, it has been determined that there is a notable absence of specific, detailed information regarding the direct application of 5-Amino-6-chloronicotinaldehyde as a synthetic intermediate for the production of agrochemical active ingredients. While the broader class of aminopyridine derivatives is acknowledged for its role in the development of pesticidal compositions, concrete examples and in-depth research findings specifically detailing the reaction pathways and resulting agrochemical products from this compound are not documented in the accessible literature.
The chemical structure of this compound, featuring an amino group, a chloro substituent, and an aldehyde function on a pyridine (B92270) ring, suggests its potential as a versatile building block in organic synthesis. In theory, these functional groups could be manipulated through various chemical reactions to construct more complex molecules with potential biological activity. For instance, the amino group could undergo diazotization or serve as a nucleophile, the chlorine atom could be displaced via nucleophilic aromatic substitution, and the aldehyde group could participate in condensations, oxidations, or reductions.
However, despite this theoretical potential, the execution of such synthetic strategies using this compound to create specific, named agrochemical products is not described in the reviewed sources. The available information on related compounds, such as other substituted aminopyridines or chloropyridines, indicates that this class of molecules is of interest to the agrochemical industry. For example, various pyridine derivatives are known to be precursors to herbicides, fungicides, and insecticides. Nevertheless, a direct and documented synthetic lineage from this compound to a commercial or late-stage developmental agrochemical product could not be established.
Consequently, the generation of detailed research findings, data tables, and specific examples of its utility in agrochemical synthesis, as requested, is not possible based on the current body of public-domain scientific and patent literature. The strategic utility of this specific compound in the agrochemical sector remains an area that is not openly reported.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 5-Amino-6-chloronicotinaldehyde, ¹H and ¹³C NMR spectra provide unambiguous evidence of its constitution by mapping the chemical environment of each proton and carbon atom.
In a typical ¹H NMR spectrum, the aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The pyridine (B92270) ring itself features two aromatic protons. Their precise chemical shifts and coupling patterns are dictated by the electronic effects of the three substituents. The electron-donating amino group and the electron-withdrawing chloro and aldehyde groups create a unique electronic environment for each proton.
In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing between 185 and 195 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region (approximately 110-160 ppm), with their specific shifts influenced by the attached functional groups. The carbon atom bonded to the chlorine (C6) would be significantly affected, as would the carbons adjacent to the nitrogen atom and the amino group (C2, C5). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| H2 (ring) | 8.0 - 8.3 | - |
| H4 (ring) | 7.0 - 7.3 | - |
| Aldehyde (-CHO) | 9.5 - 10.5 | 185 - 195 |
| Amino (-NH₂) | 5.0 - 7.0 (broad) | - |
| C2 | - | 150 - 155 |
| C3 (C-CHO) | - | 125 - 130 |
| C4 | - | 115 - 120 |
| C5 (C-NH₂) | - | 145 - 150 |
| C6 (C-Cl) | - | 148 - 153 |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₅ClN₂O), the calculated exact mass is 156.0145 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion [M+H]⁺ at m/z 157.0218. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be observed in the mass spectrum, providing further confirmation of the compound's identity.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the protonated molecular ion. By inducing collision-induced dissociation (CID), a unique fragmentation pattern is generated, which serves as a structural fingerprint. For this compound, expected fragmentation pathways could include the neutral loss of carbon monoxide (CO) from the aldehyde group, loss of a chlorine radical (•Cl), or elimination of hydrogen cyanide (HCN) from the pyridine ring. These fragmentation patterns are crucial for distinguishing it from other isomers.
Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₆H₆ClN₂O]⁺ | 157.0218 | Protonated molecular ion |
| [M+H-CO]⁺ | [C₅H₆ClN₂]⁺ | 129.0268 | Loss of carbon monoxide |
| [M+H-Cl]⁺ | [C₆H₆N₂O]⁺ | 122.0475 | Loss of chlorine |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the primary amino group are expected in the 3300-3500 cm⁻¹ region. The C-H stretching of the aldehyde group typically appears around 2850 and 2750 cm⁻¹. The strong C=O stretching vibration of the aldehyde is a prominent feature, expected in the range of 1680-1700 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed at lower wavenumbers, often between 600 and 800 cm⁻¹. nih.gov
Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations are often strong in Raman spectra, providing a detailed fingerprint of the substitution pattern.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H Bend | 1590 - 1650 |
| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 (often two bands) |
| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure and conjugated systems. The substituted pyridine ring in this compound acts as a chromophore. The presence of the electron-donating amino group and the electron-withdrawing aldehyde and chloro groups in conjugation with the aromatic ring is expected to give rise to characteristic π→π* and n→π* electronic transitions.
Compared to unsubstituted pyridine, the substituents are predicted to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). The exact position of these maxima can be influenced by solvent polarity. This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving changes to the chromophoric system. nih.gov
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is currently reported, this technique would provide definitive proof of its constitution and conformation if a suitable single crystal could be grown.
The analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the substitution pattern on the pyridine ring. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds between the amino group of one molecule and the aldehyde oxygen or pyridine nitrogen of a neighboring molecule. Such data is invaluable for understanding the compound's physical properties and for computational modeling studies. researchgate.netresearchgate.net
Chromatographic Separations Coupled with Spectroscopic Detection (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity. When coupled with a spectroscopic detector, these methods provide both separation and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound due to the compound's polarity. researchgate.net A reversed-phase HPLC column could separate the compound from less polar impurities, and the mass spectrometer would confirm the identity of the eluting peak by its mass-to-charge ratio. This makes LC-MS an excellent tool for monitoring the progress of a synthesis reaction by quantifying the consumption of reactants and the formation of the product over time. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, although the polarity and potential for thermal degradation of the amino and aldehyde groups might necessitate derivatization prior to analysis to improve volatility and thermal stability. nih.gov The separation by the gas chromatograph combined with the mass spectral data from the MS detector allows for the confident identification and quantification of volatile components in a sample.
Computational Chemistry and Theoretical Modeling of 5 Amino 6 Chloronicotinaldehyde
Quantum Chemical Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical and physical characteristics.
Electronic Structure and Reactivity Descriptors: The electronic structure of 5-amino-6-chloronicotinaldehyde dictates its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.
Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity profile. For instance, the electrophilicity index helps to quantify the molecule's ability to act as an electrophile in reactions.
Electrostatic Potential (ESP) maps are another valuable output. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect the nitrogen of the amino group and the oxygen of the aldehyde to be electron-rich, while the carbonyl carbon and the carbon atom bonded to the chlorine would be electron-poor.
Spectroscopic Property Prediction: Quantum chemical calculations can predict various spectra, which can be used to interpret experimental data. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, often from the HOMO to the LUMO. reddit.com Calculations of vibrational frequencies can simulate the Infrared (IR) and Raman spectra, helping to assign specific peaks to the vibrational modes of the molecule's functional groups (e.g., C=O stretch, N-H stretch, C-Cl stretch).
Below is a table of hypothetical, yet plausible, data that would be generated from a DFT study of this compound, using a common functional like B3LYP with a 6-311G basis set.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.25 eV | Electron-donating capability |
| LUMO Energy | -1.80 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.45 eV | Chemical reactivity and kinetic stability researchgate.net |
| Dipole Moment | 3.15 D | Overall polarity of the molecule |
| Electronegativity (χ) | 4.025 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.225 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.64 | Global electrophilic nature |
This table contains illustrative data based on typical values for similar organic molecules and is not from a published study on this specific compound.
Molecular Dynamics and Conformational Search Algorithms for Structural and Interactional Analysis
While quantum mechanics describes the electronic nature of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational flexibility over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a solvent or interacting with a biological target). mdpi.com
For a relatively rigid molecule like this compound, MD simulations can explore the rotational freedom around its single bonds. This includes the rotation of the amino (-NH2) and aldehyde (-CHO) groups relative to the pyridine (B92270) ring. Conformational search algorithms can be employed to systematically or stochastically find the most stable, low-energy conformations of the molecule. fiveable.me These studies would identify the preferred orientation of the substituents, which is governed by minimizing steric hindrance and optimizing electronic interactions. libretexts.org
MD simulations are particularly powerful for analyzing how this compound interacts with other molecules, such as water in a solvent or amino acid residues in an enzyme's active site. nih.govunipa.it By simulating the complex, one can analyze key interactional parameters:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time, indicating the stability of its conformation.
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or its binding partner.
Radius of Gyration (Rg): Indicates the compactness of the molecule or complex over the simulation time.
Hydrogen Bond Analysis: Quantifies the formation and lifetime of hydrogen bonds between the molecule and its environment, which are critical for its binding and solubility.
A hypothetical MD simulation of this compound binding to a target protein might yield the following results:
| Simulation Parameter | Hypothetical Result | Interpretation |
| Average RMSD of Ligand | 1.2 Å | The ligand maintains a stable conformation within the binding site. |
| Average Rg of Complex | 18.5 Å | The protein-ligand complex remains compact and stable. |
| Key H-Bonds | Amino H -> Asp121 (acceptor) Aldehyde O -> Lys78 (donor) | The amino and aldehyde groups are critical for anchoring the ligand in the binding pocket. |
This table contains illustrative data and is not from a published study on this specific compound.
Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Pathway Mapping
Understanding how this compound participates in chemical reactions is crucial for its application as a synthetic intermediate. Computational methods allow for the detailed mapping of reaction pathways and the characterization of transition states.
Transition State Theory (TST) provides the theoretical framework for understanding reaction rates. researchgate.net A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary barrier that must be overcome for the reaction to occur. schrodinger.com
Computational chemists can model a proposed reaction, for example, a nucleophilic addition to the aldehyde group of this compound. Using quantum chemical methods, they can locate the geometry of the transition state structure and calculate its energy. This allows for the determination of the activation energy barrier. By mapping the entire reaction coordinate—the path of lowest energy from reactants to products—a detailed energy profile can be constructed. This profile shows the energies of reactants, intermediates, transition states, and products.
For instance, in the reaction of this compound with a nucleophile like methylamine (B109427) to form a Schiff base, the reaction pathway would involve:
Nucleophilic attack of the amine on the carbonyl carbon.
Formation of a tetrahedral intermediate (carbinolamine).
Proton transfer steps.
Dehydration to yield the final imine product.
Computational modeling could pinpoint the rate-determining step (the one with the highest activation energy) and provide insights into how substituents on the pyridine ring influence the reaction rate.
| Reaction Step | Structure Type | Hypothetical Relative Energy (kcal/mol) |
| Reactants | This compound + CH3NH2 | 0.0 |
| Transition State 1 | Nucleophilic Attack | +12.5 |
| Intermediate | Carbinolamine | -5.2 |
| Transition State 2 | Dehydration | +18.7 |
| Products | Schiff Base + H2O | -2.1 |
This table contains illustrative data for a hypothetical reaction and is not from a published study on this specific compound. The highest energy transition state indicates the rate-determining step.
In Silico Design and Virtual Screening of Novel this compound Analogs
The core structure of this compound can serve as a scaffold for the in silico design of new molecules with desired properties, such as enhanced biological activity. Virtual screening and Quantitative Structure-Activity Relationship (QSAR) modeling are two key computational strategies for this purpose. nih.gov
Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein receptor or enzyme. researchgate.net If this compound were identified as a "hit" compound with some desired activity, its structure would be used as a starting point. A virtual library of its analogs—molecules with similar structures but varied substituents—could be generated. These analogs would then be computationally "docked" into the binding site of the target protein. The docking programs predict the binding conformation and estimate the binding affinity (e.g., as a docking score). Compounds with the best scores are selected for further experimental testing. nih.gov
QSAR Modeling: QSAR is a method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a set of this compound analogs with known activities, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated. A mathematical model is then built to correlate these descriptors with the activity.
Activity = f(Descriptor1, Descriptor2, ...)
Once a statistically valid QSAR model is developed, it can be used to predict the activity of new, untested analogs. nih.gov This allows chemists to prioritize the synthesis of compounds that are predicted to be highly active, saving significant time and resources. For example, a QSAR model might reveal that increasing the electron-donating capacity of the substituent at the 5-position while having a small, hydrophobic group at the 2-position enhances the desired biological activity. This provides a clear, rational strategy for designing improved analogs.
Systematic Synthesis and Structure Reactivity Relationships of 5 Amino 6 Chloronicotinaldehyde Derivatives and Analogs
Synthetic Strategies for Substituted Nicotinaldehyde Derivatives
The synthesis of substituted nicotinaldehyde derivatives, including analogs of 5-Amino-6-chloronicotinaldehyde, employs a variety of modern organic chemistry techniques. Nicotinaldehydes serve as crucial intermediates in the production of pharmaceuticals and agrochemicals. google.com
A primary method for creating substituted nicotinaldehydes is through the reduction of corresponding nicotinic acid morpholinamides. google.com This process is favored for its efficiency and is particularly useful for producing compounds like 5-(4-fluorophenyl)nicotinaldehyde and 5-bromonicotinaldehyde (B46077) on a large industrial scale. google.com The reduction is typically carried out at room temperature using lithium alkoxyaluminum hydrides. google.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce aryl or alkyl groups onto the pyridine (B92270) ring. researchgate.net This method has been successfully used to synthesize new nicotinaldehyde derivatives under gentle reaction conditions, yielding products that have been characterized using various spectroscopic techniques. researchgate.net
Another approach involves the functionalization of commercially available nicotinaldehydes. nih.gov For instance, tandem sequences involving one-pot protection of the aldehyde, ortho-lithiation, cuprate (B13416276) formation, and subsequent allylation can yield specifically substituted products. nih.gov
Furthermore, cyclocondensation reactions are utilized to build more complex heterocyclic systems from nicotinaldehyde precursors. For example, the synthesis of 5,6,7,8-tetrahydroquinazolines can be achieved through the reaction of α-aminoamidines with diarylidencyclohexanones, a process that occurs under mild conditions with high yields. nih.govmdpi.com Similarly, 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones can be synthesized from ethyl 2,2-dicyanovinylcarbamate derivatives and primary aromatic amines. nih.gov
The table below summarizes some synthetic methods for nicotinaldehyde derivatives.
| Starting Material | Reagents/Reaction Type | Product Type | Reference |
| Nicotinic acid morpholinamides | Lithium alkoxyaluminium hydrides (Reduction) | Substituted nicotinaldehydes | google.com |
| Nicotinaldehyde | Arylboronic acids, Pd(0) catalyst (Suzuki Coupling) | Aryl-substituted nicotinaldehydes | researchgate.net |
| Nicotinaldehyde | LTMDA, n-BuLi, CuCN, Allyl bromide (One-pot functionalization) | 4-allyl-nicotinaldehyde | nih.gov |
| Ethyl 2,2-dicyanovinylcarbamate | Primary aromatic amines (Cyclocondensation) | 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones | nih.gov |
| α-aminoamidines | Diarylidencyclohexanones (Cyclocondensation) | 5,6,7,8-tetrahydroquinazolines | nih.govmdpi.com |
Chemical Transformations at the Amino Group
The amino group in this compound is a key site for chemical derivatization, allowing for the synthesis of a wide array of analogs. The reactions of this amino group are typical of primary aromatic amines and amino acids in general. orgoreview.combritannica.com
Acylation: The amino group can be acylated using agents like acid anhydrides or acid chlorides to form amides. orgoreview.com This transformation is often used to protect the amino group during subsequent reactions on other parts of the molecule. orgoreview.com For instance, reaction with benzyl (B1604629) chloroformate yields N-benzyloxy carbonyl derivatives. orgoreview.com
Derivatization for Analysis: For analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS), the amino group is often derivatized to enhance detectability and improve chromatographic separation. researchgate.netnih.govmdpi-res.comspringernature.com Common derivatizing reagents include:
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with the amino group to form stable, highly fluorescent adducts suitable for reverse-phase liquid chromatography. nih.gov
Dansyl chloride: Used to derivatize amino groups, facilitating analysis by methods like HPLC-TOF-MS. nih.gov
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent): This reagent is used for precolumn derivatization in HPLC analysis. springernature.com
Formation of Imines (Schiff Bases): The amino group can condense with aldehydes or ketones to form imines or Schiff bases. libretexts.org This reaction is fundamental in many biochemical processes, such as the transamination reactions involving pyridoxal (B1214274) phosphate. libretexts.org
Peptide Bond Formation: The amino group can participate in the formation of a peptide bond by reacting with the carboxyl group of an amino acid. britannica.com This reaction is central to the synthesis of peptides and proteins. britannica.com
The following table details common derivatization reagents for amino groups.
| Reagent | Purpose of Derivatization | Analytical Technique | Reference |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Enhanced detection and separation | UPLC-ESI-MS/MS | nih.gov |
| Dansyl chloride | Measurement of amino acids | HPLC-TOF-MS | nih.gov |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Quantitative amino acid analysis | RP-HPLC | springernature.com |
| Diethyl ethoxymethylenemalonate (DEEMM) | LC-APCI-MS analysis | LC-APCI-MS | researchgate.net |
Derivatization and Replacement Reactions of the Chloro Group
The chloro group at the 6-position of the pyridine ring is a versatile handle for introducing further molecular diversity. As an electron-withdrawing group, it influences the reactivity of the entire heterocyclic system.
Suzuki Coupling: The chlorine atom on the pyridine ring can be readily replaced by various aryl and alkyl groups through palladium-catalyzed Suzuki coupling reactions. This is a powerful method for creating carbon-carbon bonds and synthesizing a wide range of substituted pyridine derivatives. researchgate.net
Other Cross-Coupling Reactions: While Suzuki coupling is common, other palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination (to form C-N bonds) or Sonogashira coupling (to form C-C triple bonds), are also mechanistically plausible at this position, although specific examples for this compound are not detailed in the provided search results.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing aldehyde group and the pyridine nitrogen atom activates the chloro-substituted position towards nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by various nucleophiles, such as alkoxides, thiolates, and amines, to yield a variety of 6-substituted-5-aminonicotinaldehyde derivatives.
The table below shows potential reactions for the chloro group.
| Reaction Type | Reagents | Product Type | Reference |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-5-aminonicotinaldehyde | researchgate.net |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe, NaSMe, R2NH) | 6-Substituted-5-aminonicotinaldehyde | General SNAr principles |
Chemical Modifications of the Aldehyde Functionality
The aldehyde group is one of the most reactive functionalities in the this compound molecule, allowing for a multitude of chemical transformations.
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-amino-6-chloronicotinic acid). This transformation can be achieved using various oxidizing agents common in organic synthesis.
Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol ( (5-amino-6-chloropyridin-3-yl)methanol). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).
Condensation Reactions: The aldehyde group readily undergoes condensation reactions with various nucleophiles.
With amines: As mentioned in section 7.2, it can react with primary amines to form imines (Schiff bases).
With active methylene (B1212753) compounds: It can participate in Knoevenagel condensation with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated products.
With ylides: The Wittig reaction, using phosphorus ylides, can convert the aldehyde into an alkene.
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the aldehyde group to form secondary alcohols.
The following table summarizes key transformations of the aldehyde group.
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Oxidation | e.g., KMnO4, CrO3 | Carboxylic Acid |
| Reduction | e.g., NaBH4, LiAlH4 | Primary Alcohol |
| Knoevenagel Condensation | Active methylene compound, base | Alkene (C=C) |
| Wittig Reaction | Phosphorus ylide | Alkene (C=C) |
| Grignard Reaction | RMgX, then H3O+ | Secondary Alcohol |
| Imine Formation | R-NH2 | Imine (C=N) |
Structure-Reactivity and Structure-Property Correlations in this compound Analogs
The amino group is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the chloro group and the aldehyde group are electron-withdrawing, decreasing the ring's electron density. This push-pull electronic arrangement can lead to interesting photophysical properties and influence the regioselectivity of further substitution reactions.
Computational studies, such as Density Functional Theory (DFT) analysis, have been used to investigate the structure-property relationships of nicotinaldehyde derivatives. researchgate.net For example, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap (Egap) has been calculated for some derivatives, providing insights into their electronic properties and potential applications in materials science, such as in photovoltaic devices. researchgate.net For a series of synthesized nicotinaldehyde derivatives, HOMO-LUMO band gaps were found to be in the range of 0.14947–0.15888 eV. researchgate.net
Modifications at each of the three functional groups will systematically alter the molecule's properties:
Chloro Group Replacement: Replacing the chloro group with electron-donating groups (e.g., alkoxy) will increase the ring's electron density, while replacement with stronger electron-withdrawing groups (e.g., nitro) will decrease it further. These changes will impact the acidity/basicity of the pyridine nitrogen and the reactivity of the aldehyde.
By systematically altering these functional groups, a library of analogs can be generated with a wide spectrum of electronic and steric properties, allowing for the fine-tuning of the molecule for specific applications.
Environmental Fate and Degradation Mechanisms of 5 Amino 6 Chloronicotinaldehyde in Abiotic Systems
Photochemical Degradation Pathways and Kinetics
There is no available data concerning the photochemical degradation of 5-Amino-6-chloronicotinaldehyde. The process by which this compound might be transformed or broken down by sunlight in the atmosphere, water, or on soil surfaces has not been investigated. Therefore, information regarding its photolysis rate, quantum yield, and the identity of its photoproducts remains unknown.
Data on Photochemical Degradation
| Parameter | Value |
|---|---|
| Photolysis Rate Constant | Data Not Available |
| Quantum Yield | Data Not Available |
| Major Photodegradation Products | Data Not Available |
Hydrolytic and Oxidative Degradation Mechanisms in Environmental Compartments
Scientific literature does not currently contain studies on the hydrolytic or oxidative degradation of this compound. The susceptibility of this compound to hydrolysis at different pH levels, a key process for chemicals in aqueous environments, has not been reported. Similarly, its reactivity with common environmental oxidants, such as hydroxyl radicals, has not been characterized.
Data on Hydrolytic and Oxidative Degradation
| Degradation Process | Parameter | Value |
|---|---|---|
| Hydrolysis | Rate Constant (kh) | Data Not Available |
| Half-life (t1/2) at various pH | Data Not Available | |
| Oxidation | Rate Constant with OH radicals | Data Not Available |
| Major Degradation Products | Data Not Available |
Emerging Research Directions and Prospective Opportunities for 5 Amino 6 Chloronicotinaldehyde Chemistry
Integration with Continuous Flow Chemistry and Automated Synthetic Platforms
The synthesis of complex molecules is undergoing a paradigm shift, moving from traditional batch processes to more efficient and controlled continuous flow methodologies. rsc.orgresearchgate.net The integration of 5-Amino-6-chloronicotinaldehyde chemistry with continuous flow and automated platforms offers significant advantages in terms of reaction optimization, safety, and scalability.
Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing the reactivity of the functional groups present in this compound. For instance, the selective functionalization of the amino or aldehyde group can be achieved with high precision, minimizing the formation of byproducts. thieme-connect.dedurham.ac.uk The development of flow reactors for peptide synthesis, which involves the sequential formation of amide bonds, provides a blueprint for how the amino group of this compound could be incorporated into automated synthetic sequences. thieme-connect.dedurham.ac.uknih.gov
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery of new derivatives of this compound. These systems can rapidly screen various reaction conditions and reactants, enabling the high-throughput synthesis of libraries of new compounds for biological or materials science applications. nih.gov While direct studies on the continuous flow synthesis of this compound are not yet prevalent, the extensive research on automated and flow synthesis of other substituted pyridines and related heterocycles demonstrates the feasibility and potential of this approach. researchgate.netnih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Substituted Pyridines
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. |
| Safety | Handling of hazardous intermediates can be risky on a large scale. | Improved safety due to small reaction volumes and better heat dissipation. nih.gov |
| Scalability | Scaling up can be challenging and may require re-optimization. | More straightforward scalability by running the system for longer periods. |
| Reproducibility | Can be subject to variations between batches. | High reproducibility due to consistent reaction conditions. researchgate.net |
| Efficiency | May lead to lower yields and more byproducts. | Often results in higher yields and purity. nih.gov |
Exploration of Novel Catalytic and Green Chemical Transformations
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govrasayanjournal.co.innih.gov The chemical structure of this compound offers multiple avenues for the application of novel catalytic and green chemical transformations.
The presence of a chlorine atom on the pyridine (B92270) ring makes it an ideal handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide range of substituents at this position, leading to a diverse array of derivatives. The development of more sustainable catalysts, such as those based on earth-abundant metals or even metal-free systems, is a key area of research. numberanalytics.comorganic-chemistry.org
The amino and aldehyde functionalities are also amenable to a variety of catalytic transformations. For example, the aldehyde group can undergo catalytic reductive amination to introduce new amine substituents, or it can be a substrate for asymmetric catalytic reactions to generate chiral molecules. rsc.orgrsc.org The amino group can be acylated or alkylated, and its directing effect can be exploited in electrophilic aromatic substitution reactions.
Green chemistry approaches to the synthesis of pyridine derivatives often involve multicomponent reactions, the use of greener solvents like water or bio-based solvents, and energy-efficient techniques such as microwave or ultrasound irradiation. nih.govresearchgate.net These strategies could be applied to the synthesis and derivatization of this compound, reducing the environmental impact of the chemical processes involved.
Table 2: Green Chemistry Approaches for Pyridine Derivative Synthesis
| Approach | Description | Potential Application for this compound |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and waste. nih.govnih.govnih.gov | Synthesis of highly substituted pyridines starting from simpler precursors, potentially including the formation of the this compound core itself. |
| Green Catalysts | Utilizing catalysts that are non-toxic, recyclable, and based on abundant elements. researchgate.net | Derivatization of the chloro-substituent via cross-coupling reactions using iron or copper catalysts instead of palladium. |
| Alternative Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. rasayanjournal.co.in | Performing reactions in aqueous media, which is particularly relevant for transformations involving the polar amino and aldehyde groups. |
| Energy Efficiency | Employing microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. nih.govresearchgate.net | Rapid synthesis of derivatives, potentially improving yields and reducing reaction times for coupling or condensation reactions. |
Potential Applications in Advanced Functional Materials and Nanotechnology
The unique electronic and structural features of this compound make it a promising building block for the development of advanced functional materials and applications in nanotechnology.
The pyridine ring is an electron-deficient aromatic system, which is a desirable characteristic for n-type organic semiconductors. google.comresearchgate.net By incorporating this compound into larger conjugated structures, it is possible to design new organic electronic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.orgrsc.org The amino and aldehyde groups provide convenient points for polymerization or for attaching the molecule to other functional units.
Furthermore, the reactivity of the aldehyde and amino groups can be exploited to synthesize novel dyes. Azo dyes, for example, can be formed through diazotization of the amino group followed by coupling with a suitable aromatic partner. youtube.comyoutube.com The resulting dyes could have interesting photophysical properties, with potential applications in textile dyeing, organic electronics, and as fluorescent probes. The specific substitution pattern of this compound could lead to dyes with unique colors and properties.
In the realm of nanotechnology, this molecule could serve as a precursor for the synthesis of functional polymers and coordination polymers. The ability of the pyridine nitrogen and the amino group to coordinate with metal ions opens up possibilities for creating metal-organic frameworks (MOFs) with tailored porosity and functionality. mdpi.com These materials have potential applications in gas storage, catalysis, and sensing.
Table 3: Potential Functional Materials Derived from this compound
| Material Class | Potential Synthetic Route | Prospective Application |
| Organic Semiconductors | Polymerization through the amino and aldehyde groups; cross-coupling reactions at the chloro position to extend conjugation. google.comresearchgate.netacs.orgrsc.org | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), n-type field-effect transistors (OFETs). |
| Dyes | Diazotization of the amino group and azo coupling; condensation reactions of the aldehyde group. youtube.comyoutube.commdpi.comnih.gov | Textile dyeing, organic electronics, fluorescent probes, nonlinear optics. |
| Polymers | Polycondensation reactions involving the amino and aldehyde functionalities. | Advanced plastics, functional coatings, and membranes. |
| Metal-Organic Frameworks (MOFs) | Coordination of the pyridine nitrogen and amino group with metal ions. mdpi.com | Gas storage, catalysis, chemical sensing, and drug delivery. |
Translational Research: From Fundamental Insights to Process Development and Scalability
The journey of a promising molecule like this compound from a laboratory curiosity to a commercially viable product requires a dedicated effort in translational research. This involves bridging the gap between fundamental chemical insights and the practicalities of process development and scalability. google.com
A key aspect of this is the development of robust and economically viable synthetic routes. While initial laboratory syntheses may prioritize novelty and proof-of-concept, large-scale production demands cost-effective starting materials, high-yielding reactions, and simple purification procedures. nih.govresearchgate.net Research in this area would focus on optimizing reaction conditions, identifying cheaper reagents, and minimizing the number of synthetic steps.
Process development for the synthesis and derivatization of this compound would also involve a thorough investigation of safety and environmental considerations. This includes identifying and mitigating potential hazards associated with the reagents and intermediates, as well as developing methods for waste reduction and recycling.
Finally, scalability is a critical factor. A synthetic process that works well on a milligram scale may not be directly transferable to a kilogram or ton scale. mdpi.com Therefore, chemical engineers and process chemists would need to work together to design and implement a manufacturing process that is efficient, reliable, and safe at an industrial level. The adoption of continuous flow manufacturing, as discussed earlier, could play a crucial role in achieving this scalability.
Q & A
Q. What are the recommended safety protocols for handling 5-Amino-6-chloronicotinaldehyde in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-generating procedures, wear a respirator with organic vapor filters .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation is operational .
- Spill Management:
- Isolate the area and evacuate non-essential personnel.
- Collect spills using inert absorbents (e.g., sand) and place in sealed containers. Avoid washing into drains to prevent environmental contamination .
- Fire Safety: Use water spray, CO₂, or dry chemical extinguishers. Avoid high-pressure water jets, as they may disperse toxic fumes .
Q. What are the common synthetic routes for this compound, and what factors influence reaction yields?
Methodological Answer: While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous nicotinaldehyde derivatives (e.g., 5-Chloronicotinaldehyde, CAS 113118-82-4) suggest the following approaches :
- Stepwise Functionalization:
- Chlorination: Introduce chlorine at the 6-position via electrophilic substitution using Cl₂ or SOCl₂.
- Amination: Employ nucleophilic substitution (e.g., NH₃/NaN₃ under catalytic Cu) to install the amino group at the 5-position.
- Critical Factors:
- Temperature Control: Excess heat may lead to decomposition; maintain reactions below 60°C.
- Catalyst Selection: Pd/C or CuCl₂ can enhance regioselectivity in amination steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing this compound derivatives?
Methodological Answer:
- Cross-Validation:
- NMR Analysis: Compare chemical shifts with structurally similar compounds (e.g., 2-Amino-6-chloronicotinic acid, CAS 58584-92-2). The amino group’s deshielding effect should appear at δ 5.5–6.5 ppm in ¹H NMR .
- IR Spectroscopy: Confirm the aldehyde carbonyl stretch (~1700 cm⁻¹) and amino N-H stretches (~3300 cm⁻¹). Discrepancies may arise from solvent interactions or tautomerism .
- Complementary Techniques: Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and X-ray crystallography for unambiguous structural confirmation .
Q. What strategies are effective in optimizing the regioselectivity of substitution reactions involving this compound?
Methodological Answer:
- Directing Groups: Utilize the aldehyde moiety as a transient directing group to control electrophilic attack positions. For example, temporary Schiff base formation can block undesired sites .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the amino group, favoring substitution at the 6-chloro position.
- Catalytic Systems:
- Pd(OAc)₂ with PPh₃ ligands improves cross-coupling efficiency in Suzuki-Miyaura reactions .
- Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) influences deprotonation kinetics and regioselectivity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
